Sulopenem Etzadroxil

Description

Properties

IUPAC Name |

2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO7S3/c1-4-11(5-2)17(23)26-9-27-18(24)14-19(28-12-6-7-30(25)8-12)29-16-13(10(3)21)15(22)20(14)16/h10-13,16,21H,4-9H2,1-3H3/t10-,12+,13+,16-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBPVNGWRLGHULH-CSOWVJSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OCOC(=O)C1=C(SC2N1C(=O)C2C(C)O)SC3CCS(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)C(=O)OCOC(=O)C1=C(S[C@H]2N1C(=O)[C@@H]2[C@@H](C)O)S[C@H]3CC[S@@](=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635293 | |

| Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000296-70-7 | |

| Record name | Sulopenem etzadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULOPENEM ETZADROXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/492M3I304T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulopenem Etzadroxil: A Technical Overview of its Chemical Properties and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, IUPAC name, and key quantitative data of sulopenem etzadroxil. It also outlines the methodologies for essential in vitro experiments used to characterize its antimicrobial activity.

Chemical Structure and IUPAC Name

This compound is the orally bioavailable prodrug of sulopenem, a potent penem antibacterial agent.[1][2] The ester linkage in this compound is cleaved by esterases in the human body to release the active sulopenem moiety.[1]

IUPAC Name: 2-ethylbutanoyloxymethyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1R,3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[1][3]

Chemical Formula: C₁₉H₂₇NO₇S₃[1][4]

CAS Number: 1000296-70-7[1][4]

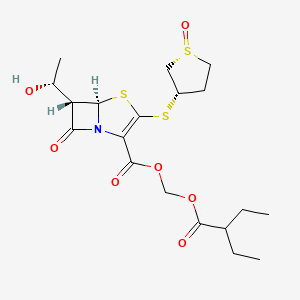

Caption: Chemical structure of this compound.

Quantitative Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 477.62 g/mol | [1][4] |

| Water Solubility | 1.29 mg/mL (predicted) | [2] |

| logP | 1.57 (predicted) | [2] |

| pKa (Strongest Acidic) | 14.84 (predicted) | [2] |

| pKa (Strongest Basic) | -2.8 (predicted) | [2] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 7 | [1] |

Pharmacokinetic Properties of Sulopenem (Active Moiety)

The pharmacokinetics of sulopenem are significantly influenced by administration with food and co-administration with probenecid.[5][6][7]

| Parameter | Fasted State | Fed State (with high-fat meal) | Source |

| Bioavailability | ~40% | ~64% | [2] |

| Cmax (mg/L) | 1.84 | 2.66 | [5] |

| Tmax (h) | 1 | 2 | [7] |

| AUC (mg·h/L) | 4.69 | 7.39 | [5] |

| Apparent Volume of Distribution (Vd/F) (L) | 134 | 92.09 | [2][7] |

| Plasma Protein Binding | ~11% | ~11% | [2] |

| Elimination Half-life (t₁/₂) (h) | 1.18 | 1.28 | [7] |

| Renal Clearance | Not specified | Not specified | [7] |

In Vitro Antimicrobial Activity of Sulopenem

Sulopenem demonstrates potent in vitro activity against common urinary tract pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for sulopenem against key clinical isolates.

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

| Escherichia coli | 0.03 | 0.03 - 0.06 | [8][9][10] |

| Klebsiella pneumoniae | 0.03 - 0.06 | 0.25 - 1 | [8][9][10] |

| Proteus mirabilis | 0.25 | 0.25 | [9] |

Experimental Protocols

The following sections outline the general methodologies for key in vitro experiments used to characterize the antimicrobial profile of sulopenem. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining the MIC of antibacterial agents.

Principle: A standardized suspension of the test microorganism is inoculated into a series of microplate wells containing serial twofold dilutions of the antimicrobial agent. Following incubation, the wells are examined for visible growth to determine the MIC.

General Protocol (based on CLSI M07 guidelines): [11][12]

-

Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO).[13]

-

Preparation of Microdilution Plates: Serially dilute the sulopenem stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

-

Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., E. coli, K. pneumoniae) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading of Results: The MIC is recorded as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Caption: Workflow for MIC determination.

Time-Kill Kinetic Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized inoculum of a bacterial strain is exposed to a constant concentration of the antimicrobial agent. At specified time intervals, aliquots are removed, and the number of viable bacteria is determined by colony counting.

General Protocol: [14][15][16][17][18]

-

Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth and dilute it in fresh broth to a standardized starting concentration (e.g., 10⁵ to 10⁶ CFU/mL).

-

Exposure to Antibiotic: Add sulopenem at various concentrations (e.g., 1x, 4x, 8x MIC) to the bacterial suspensions. A growth control without the antibiotic is included.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each suspension.

-

Neutralization and Plating: Serially dilute the aliquots in a suitable neutralizer to inactivate the antibiotic and plate onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 24 hours, and then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each sulopenem concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.

Post-Antibiotic Effect (PAE)

The PAE refers to the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.

Principle: Bacteria are exposed to an antibiotic for a short period, after which the antibiotic is removed, and the time required for the bacteria to resume normal growth is measured.

General Protocol: [19][20][21][22][23]

-

Exposure Phase: Expose a standardized bacterial suspension in the logarithmic growth phase to a specific concentration of sulopenem (e.g., 5x or 10x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled identically but without antibiotic exposure.

-

Removal of Antibiotic: Remove the antibiotic by dilution (e.g., 1:1000) or centrifugation and washing to reduce the concentration of sulopenem to sub-inhibitory levels.

-

Regrowth Phase: Incubate both the test and control cultures.

-

Viability Assessment: At various time points during the regrowth phase, determine the viable bacterial counts (CFU/mL) for both cultures.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after antibiotic removal, and C is the corresponding time for the control culture.

Mechanism of Action

Sulopenem, the active form of this compound, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][4] This is achieved through the covalent binding of the β-lactam ring of sulopenem to the active site of penicillin-binding proteins (PBPs).[1][2] The inactivation of these essential enzymes prevents the cross-linking of peptidoglycan chains, thereby compromising the integrity of the bacterial cell wall and leading to cell lysis. In E. coli, sulopenem has shown a high binding affinity for PBP2.[2]

Caption: Mechanism of action of sulopenem.

References

- 1. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1000296-70-7 | AS178420 | Biosynth [biosynth.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. can-r.com [can-r.com]

- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound CAS#: 1000296-70-7 [m.chemicalbook.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. researchgate.net [researchgate.net]

- 16. actascientific.com [actascientific.com]

- 17. scribd.com [scribd.com]

- 18. emerypharma.com [emerypharma.com]

- 19. A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. emerypharma.com [emerypharma.com]

- 21. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A rapid method for post-antibiotic bacterial susceptibility testing | PLOS One [journals.plos.org]

- 23. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Sulopenem Etzadroxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of Sulopenem etzadroxil, an oral penem antibacterial agent. The information presented is intended for an audience with a professional background in chemistry and drug development. This guide outlines a representative, multi-step synthetic route to this compound, including detailed experimental protocols, and methods for purification.

Introduction

This compound is the orally bioavailable prodrug of sulopenem.[1] Sulopenem itself is a potent, broad-spectrum penem β-lactam antibiotic.[2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs).[3] This disruption of peptidoglycan cross-linking leads to bacterial cell lysis and death.[2] this compound is designed to be hydrolyzed by esterases in the body to release the active sulopenem moiety.[1]

Synthesis of this compound: A Representative Laboratory-Scale Protocol

The following multi-step synthesis is a representative procedure for the laboratory-scale preparation of this compound. It is based on established methods for the synthesis of the sulopenem core and general techniques for the preparation of β-lactam ester prodrugs.

Overall Synthesis Workflow:

Caption: Overall workflow for the synthesis of this compound.

2.1. Synthesis of the Sulopenem Core

The synthesis of the sulopenem core is a complex process. A second-generation process has been developed for large-scale synthesis which can be adapted for laboratory use.[4] This process involves the construction of the penem ring via a modified Eschenmoser sulfide contraction.[4]

Key Stages in Sulopenem Core Synthesis:

Caption: Key stages in the synthesis of the Sulopenem core.

Experimental Protocol (Representative):

A detailed, step-by-step experimental protocol for the synthesis of the sulopenem core is extensive and involves multiple sensitive intermediates. For the purpose of this guide, a summary of a key step is provided, based on the published large-scale synthesis.[4]

-

Step: Penem Ring Formation (Modified Eschenmoser Sulfide Contraction)

-

An appropriate azetidinone intermediate is reacted with a thiol side chain derivative.[4]

-

The resulting thioester is then subjected to cyclization. In the large-scale synthesis, this involves the use of triethylphosphite.[4]

-

The reaction is typically carried out in an organic solvent such as dichloromethane or isopropyl acetate.[4]

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).[4]

-

Upon completion, the reaction mixture is worked up using an acidic aqueous solution and extractions.[4]

-

2.2. Synthesis of the Etzadroxil Promoietyl Halide

The etzadroxil promoiety is (2-ethylbutanoyloxy)methyl. A common method for its preparation for esterification is to synthesize the corresponding halide, for example, (2-ethylbutanoyloxy)methyl chloride.

Experimental Protocol (Representative):

-

To a solution of 2-ethylbutyryl chloride in a suitable aprotic solvent (e.g., dichloromethane), add paraformaldehyde.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, purge the excess HCl with nitrogen and use the resulting solution of (2-ethylbutanoyloxy)methyl chloride directly in the next step.

2.3. Esterification to form this compound

This step involves the coupling of the sulopenem core with the activated etzadroxil promoiety.

Experimental Protocol (Representative):

-

Dissolve the sulopenem core (as a salt, e.g., sodium or potassium salt) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add the solution of (2-ethylbutanoyloxy)methyl chloride prepared in the previous step to the sulopenem salt solution at a controlled temperature (e.g., 0-5 °C).

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by HPLC.

-

Upon completion, the reaction mixture is quenched with water and the product is extracted into an organic solvent like ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, byproducts, and any degradation products. Chromatographic techniques are generally employed for the purification of β-lactam antibiotics.

Purification Workflow:

References

In vitro activity of sulopenem against gram-negative pathogens

An In-Depth Technical Guide on the In Vitro Activity of Sulopenem Against Gram-Negative Pathogens

Introduction

Sulopenem is a novel thiopenem antimicrobial agent belonging to the penem class of β-lactams.[1][2] It is under development in both intravenous (IV) and oral formulations, with the oral prodrug, sulopenem etzadroxil, being co-administered with probenecid to extend its plasma half-life.[3][4] This dual formulation offers a potential advantage for step-down therapy from hospital to outpatient settings.[3][5] Sulopenem has demonstrated a broad spectrum of in vitro activity against a variety of bacterial pathogens, notably against multidrug-resistant (MDR) Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[3][6][7] This guide provides a comprehensive overview of the in vitro activity of sulopenem against key Gram-negative pathogens, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.

Mechanism of Action

Sulopenem exerts its bactericidal effect through the inhibition of bacterial cell wall synthesis.[6][8] Like other β-lactam antibiotics, its primary mechanism involves the following steps:

-

Penetration of the Outer Membrane: Due to its low molecular weight and ionization, sulopenem traverses the outer membrane of Gram-negative bacteria, primarily through porin channels, to reach its target site in the periplasmic space.[3]

-

PBP Binding: In the periplasm, sulopenem covalently binds to essential penicillin-binding proteins (PBPs).[4][9] This binding acylates the serine residues of the PBPs, inactivating them.[3]

-

Inhibition of Peptidoglycan Synthesis: The inactivation of PBPs blocks the final transpeptidation step (cross-linking) of peptidoglycan synthesis, a critical component of the bacterial cell wall.[3][9]

-

Cell Lysis: The disruption of cell wall integrity leads to bacterial cell lysis and death.

Sulopenem has shown stability against hydrolysis by many common β-lactamases, including ESBLs and AmpC enzymes, which contributes to its potent activity against resistant phenotypes.[3][6][10]

Figure 1: Mechanism of Action of Sulopenem.

In Vitro Activity Data

The in vitro potency of sulopenem has been evaluated in numerous surveillance studies against a large collection of clinical isolates. The data, primarily expressed as Minimum Inhibitory Concentration (MIC) values required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of isolates, demonstrate sulopenem's robust activity against the Enterobacterales family.

Table 1: In Vitro Activity of Sulopenem against Overall Enterobacterales Isolates

| Organism Group | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Enterobacterales | 1,647 | 0.03 | 0.25 | [11][12][13][14] |

| Enterobacterales | 1,008 | 0.03 | 0.25 | [1][15] |

Table 2: In Vitro Activity of Sulopenem against Specific Enterobacterales Species

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| Escherichia coli | 0.03 | 0.03 | [1][11][15] |

| Klebsiella species | 0.03 | 0.06 | [1][15] |

| Klebsiella pneumoniae | 0.03 | 0.12 | [11] |

| Proteus mirabilis | 0.12 - 0.25 | 0.25 | [1][11][15] |

| Citrobacter freundii complex | 0.06 | 0.12 | [11] |

| Enterobacter cloacae complex | 0.12 | 0.5 | [11] |

| Klebsiella aerogenes | 0.12 | 0.25 | [11] |

| Klebsiella oxytoca | 0.03 | 0.06 | [11] |

| Morganella morganii | 1 | 1 | [11] |

| Providencia species | 0.12 | 0.5 | [11] |

| Serratia marcescens | 0.5 | 2 | [11] |

Table 3: In Vitro Activity of Sulopenem against Resistant Phenotypes of Enterobacterales

| Organism and Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Citation(s) |

| ESBL-phenotype E. coli | 0.03 | 0.06 | [11][12][13][14] |

| ESBL-phenotype K. pneumoniae | 0.06 | 1 | [11][12][13][14] |

| Ciprofloxacin-non-susceptible subsets | 0.03 - 0.06 | 0.12 - 0.5 | [11][12][14] |

| Nitrofurantoin-non-susceptible subsets | 0.03 - 0.06 | 0.12 - 0.5 | [11][12][14] |

| TMP/SMX-non-susceptible subsets | 0.03 - 0.06 | 0.12 - 0.5 | [11][12][14] |

Notably, sulopenem demonstrates poor in vitro activity against Pseudomonas aeruginosa and Acinetobacter baumannii.[2][9][10][16]

Mechanisms of Resistance

Resistance to sulopenem in Gram-negative bacteria is mediated by mechanisms similar to those affecting other carbapenems.[9] Cross-resistance between sulopenem and other carbapenems is expected when these mechanisms are present.[9] The primary mechanisms include:

-

Carbapenemase Production: The most significant resistance mechanism is the production of carbapenem-hydrolyzing β-lactamase enzymes (carbapenemases), such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes.[3] These enzymes effectively inactivate the sulopenem molecule.

-

Porin Loss: Reduced expression or mutation of outer membrane porin proteins (e.g., OmpK35/36 in Klebsiella pneumoniae) restricts the entry of sulopenem into the periplasmic space, leading to decreased susceptibility.[3][9]

-

Efflux Pumps: Overexpression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport sulopenem out of the bacterial cell, preventing it from reaching its PBP targets.[3][9]

-

Alterations in PBPs: Modifications in the structure or expression of PBPs can reduce the binding affinity of sulopenem, although this is a less common mechanism of high-level resistance for carbapenems compared to other β-lactams.[3]

Figure 2: Key Resistance Mechanisms in Gram-Negative Bacteria.

Experimental Protocols: Antimicrobial Susceptibility Testing

The in vitro activity data for sulopenem against Enterobacterales are predominantly generated using the reference broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Materials:

-

Antimicrobial Agent: Laboratory-grade sulopenem powder is used to prepare stock solutions, which are then serially diluted to create a range of concentrations.[17]

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium used for testing non-fastidious aerobic bacteria like Enterobacterales.[1][17][18]

-

Bacterial Inoculum: Isolates are subcultured from frozen stocks onto an appropriate agar medium to ensure purity and viability.[17] A standardized inoculum is prepared by suspending colonies in a sterile liquid to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Microdilution Plates: 96-well microtiter plates are used, with each well containing a specific concentration of sulopenem in broth.[17]

2. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well of the microdilution plate.

-

A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

3. Determination of MIC:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of sulopenem that completely inhibits the visible growth of the organism.

4. Quality Control (QC):

-

QC is performed concurrently with testing using reference bacterial strains, such as Escherichia coli ATCC 25922.[13][17] The resulting MIC values for the QC strains must fall within a predefined acceptable range to validate the test results.[4]

Figure 3: Workflow for Broth Microdilution Susceptibility Testing.

Conclusion

Sulopenem demonstrates potent in vitro activity against a wide range of Gram-negative pathogens, particularly within the Enterobacterales family.[1][15][16] Its stability against many β-lactamases allows it to maintain activity against resistant phenotypes, including ESBL- and AmpC-producing strains, as well as isolates non-susceptible to other common oral agents like fluoroquinolones and trimethoprim-sulfamethoxazole.[11][12][14] However, its spectrum does not effectively cover non-fermenting Gram-negative bacilli such as P. aeruginosa. The well-characterized mechanisms of carbapenem resistance, including carbapenemase production and porin loss, also apply to sulopenem. The robust dataset supporting its in vitro efficacy, generated through standardized CLSI methodologies, supports its continued clinical development as a valuable potential treatment option for infections caused by MDR Enterobacterales.[11][16]

References

- 1. 1363. Sulopenem Activity Against Enterobacteriaceae Isolates From Patients With Urinary Tract Infection or Intra-Abdominal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro activity of sulopenem against 1880 bacterial pathogens isolated from Canadian patients with urinary tract infections (CANWARD, 2014-21) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sulopenem Disk Development, Quality Control Range, and MIC to Disk Result Correlation for Enterobacterales Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 7. The Role of Sulopenem in the Treatment of Uncomplicated Urinary Tract Infections: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. [Antibacterial activity of sulopenem, a new parenteral penem antibiotic] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jmilabs.com [jmilabs.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. can-r.com [can-r.com]

- 18. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

An In-depth Technical Guide to Sulopenem Etzadroxil: Properties, Mechanism, and Experimental Analysis

This technical guide provides a comprehensive overview of Sulopenem etzadroxil, an orally administered penem antibacterial agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is the prodrug of sulopenem, designed to enhance oral bioavailability. Upon administration, it is hydrolyzed by esterases to form the active moiety, sulopenem.

| Property | Value |

| Chemical Formula | C₁₉H₂₇NO₇S₃[1][2] |

| Molecular Weight | 477.62 g/mol [1][2] |

| Active Moiety | Sulopenem |

Mechanism of Action

The bactericidal activity of sulopenem stems from the inhibition of bacterial cell wall synthesis.[1] Like other β-lactam antibiotics, sulopenem targets and covalently binds to penicillin-binding proteins (PBPs).[3] These enzymes are crucial for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains which provides structural integrity to the bacterial cell wall. By inactivating PBPs, sulopenem disrupts cell wall maintenance and synthesis, leading to cell lysis and bacterial death.

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by sulopenem.

Caption: Bacterial peptidoglycan synthesis pathway and inhibition by Sulopenem.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the activity of sulopenem.

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.[4]

Materials:

-

Sulopenem powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., Escherichia coli, Klebsiella pneumoniae)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

Procedure:

-

Preparation of Sulopenem Stock Solution: Prepare a stock solution of sulopenem in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to the highest concentration to be tested.

-

Serial Dilutions: Perform two-fold serial dilutions of sulopenem in CAMHB directly in the 96-well microtiter plates. Leave a well for a positive control (no drug) and a negative control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of sulopenem at which there is no visible growth of the bacteria. This can be assessed visually or by measuring absorbance with a microplate reader.

This assay is used to determine the binding affinity of β-lactam antibiotics to their PBP targets. A common method is a competitive binding assay using a labeled β-lactam, such as biotinylated ampicillin (Bio-Amp).[5]

Materials:

-

Sulopenem

-

Bacterial membrane preparations containing PBPs

-

Biotinylated ampicillin (Bio-Amp) or a fluorescent penicillin derivative (e.g., Bocillin-FL)[1][6]

-

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment

-

Streptavidin-horseradish peroxidase (HRP) conjugate and a suitable substrate for detection (if using biotinylated probe)

-

Fluorescence scanner (if using fluorescent probe)

Procedure:

-

Membrane Preparation: Grow the bacterial strain of interest to mid-log phase and harvest the cells. Prepare membrane fractions containing the PBPs through methods such as sonication or French press, followed by ultracentrifugation.

-

Competitive Binding: Incubate the membrane preparations with varying concentrations of sulopenem for a predetermined time to allow binding to the PBPs.

-

Labeling of Remaining PBPs: Add a fixed, saturating concentration of the labeled β-lactam (e.g., Bio-Amp or Bocillin-FL) to the mixture and incubate. This will label the PBPs that have not been bound by sulopenem.

-

SDS-PAGE: Solubilize the membrane proteins and separate them by SDS-PAGE.

-

Detection:

-

For Biotinylated Probes: Transfer the proteins to a nitrocellulose membrane (Western blot), probe with streptavidin-HRP, and detect using a chemiluminescent or colorimetric substrate.

-

For Fluorescent Probes: Visualize the labeled PBPs directly in the gel using a fluorescence scanner.

-

-

Analysis: The intensity of the labeled PBP bands will decrease with increasing concentrations of sulopenem. The concentration of sulopenem that inhibits 50% of the labeling (IC₅₀) can be calculated to determine the relative binding affinity for each PBP.[6]

This technical guide provides foundational information for researchers working with this compound. The detailed protocols offer a starting point for in-vitro characterization, and the mechanistic overview situates its function within the broader context of bacterial cell wall synthesis.

References

- 1. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 3. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Activity of Sulopenem, an Oral Penem, against Urinary Isolates of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

Sulopenem etzadroxil hydrolysis to active sulopenem mechanism

An In-Depth Technical Guide on the Hydrolysis of Sulopenem Etzadroxil to Active Sulopenem

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an orally administered prodrug of sulopenem, a penem antibacterial agent with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including those producing extended-spectrum β-lactamases (ESBLs).[1][2] The etzadroxil ester moiety enhances the oral bioavailability of the active sulopenem molecule.[3] This guide provides a detailed overview of the hydrolysis mechanism that converts the inactive prodrug, this compound, into its active form, sulopenem, intended for professionals in drug development and related scientific fields.

Mechanism of Hydrolysis: Bioactivation of this compound

Following oral administration, this compound is converted to the active antibacterial agent, sulopenem, through hydrolysis of its ester bond.[4][5][6] This bioactivation is a critical step for the therapeutic efficacy of the drug.

The hydrolysis is mediated by non-specific esterases present in the intestine.[1][2] While the specific subtypes of these intestinal esterases (e.g., carboxylesterase 1 or 2) involved in the hydrolysis of this compound are not detailed in publicly available literature, it is a common pathway for the activation of oral ester prodrugs. This enzymatic cleavage releases the active sulopenem, which is then absorbed into the systemic circulation.[4][5]

After its formation, sulopenem itself is further metabolized through hydrolysis and dehydrogenation into inactive metabolites, designated as M1a and M1b.[4][5]

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters related to this compound and the resulting active sulopenem.

| Parameter | Condition | Value | Reference |

| Sulopenem Bioavailability | Fasted State | ~40% | [4][7] |

| With a High-Fat Meal | ~64% | [7] | |

| Sulopenem Elimination Half-Life | Fasted State | 1.18 hours | [7] |

| With a High-Fat Meal | 1.28 hours | [7] | |

| Apparent Volume of Distribution (Sulopenem) | Fasted State | 134 L | [4][7] |

| With a High-Fat Meal | 92.09 L | [4][7] | |

| Plasma Protein Binding (Sulopenem) | ~11% | [4] | |

| Excretion (of radiolabeled dose) | Feces | 44.3% (26.9% as unchanged sulopenem) | [4][5] |

| Urine | 40.8% (3.1% as unchanged sulopenem) | [4][5] |

Experimental Protocols

While specific, detailed experimental protocols for the hydrolysis of this compound are not available in the reviewed literature, a general methodology for assessing the in vitro hydrolysis of an ester prodrug in intestinal fractions is provided below. This protocol is representative of standard industry practice for such investigations.

Objective: To determine the rate and extent of hydrolysis of this compound to sulopenem in human intestinal preparations.

Materials:

-

This compound

-

Sulopenem reference standard

-

Human intestinal S9 fractions or microsomes

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Protocol for In Vitro Hydrolysis Assay:

-

Preparation of Incubation Mixture:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in phosphate buffer (pH 7.4) to the desired final concentrations.

-

Human intestinal S9 fractions are thawed on ice and diluted in phosphate buffer to the desired protein concentration.

-

-

Incubation:

-

The intestinal S9 fraction preparation is pre-warmed at 37°C for 5 minutes.

-

The hydrolysis reaction is initiated by adding the this compound solution to the pre-warmed S9 fraction mixture.

-

The reaction mixture is incubated at 37°C with gentle shaking.

-

Aliquots are collected at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

-

-

Reaction Termination and Sample Preparation:

-

The reaction in each aliquot is terminated by adding ice-cold acetonitrile, which also serves to precipitate the proteins.

-

The samples are vortexed and then centrifuged to pellet the precipitated protein.

-

The supernatant, containing this compound and the formed sulopenem, is collected for analysis.

-

-

Analytical Method:

-

The concentrations of this compound and sulopenem in the supernatant are quantified using a validated LC-MS/MS method.

-

A standard curve for both compounds is prepared to ensure accurate quantification.

-

-

Data Analysis:

-

The rate of disappearance of this compound and the rate of appearance of sulopenem are plotted against time.

-

From these data, kinetic parameters such as the rate of hydrolysis and the half-life of the prodrug in the intestinal preparation can be calculated.

-

Visualizations

Caption: Metabolic activation of this compound.

References

- 1. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jwatch.org [jwatch.org]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. This compound | C19H27NO7S3 | CID 23642298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. This compound/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

Sulopenem's Penicillin-Binding Protein Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem is a penem antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action, like other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis through covalent binding to essential enzymes known as penicillin-binding proteins (PBPs). This technical guide provides an in-depth exploration of sulopenem's affinity for various PBPs, presenting available data, outlining common experimental methodologies for its determination, and visualizing the key pathways and workflows involved.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Sulopenem exerts its bactericidal effects by acylating the serine residues within the active sites of PBPs.[1] This irreversible binding inactivates the transpeptidase function of these enzymes, which is crucial for the cross-linking of peptidoglycan chains, a vital component of the bacterial cell wall.[1] The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

References

In-Depth Technical Guide: Spectrum of Activity for Sulopenem Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of sulopenem, a novel penem antibacterial agent, against a wide spectrum of anaerobic bacteria. Sulopenem's potent activity, encompassing both Gram-positive and Gram-negative anaerobes, positions it as a significant agent in the treatment of polymicrobial infections where these organisms are prevalent. This document details its mechanism of action, susceptibility data derived from key studies, standardized testing methodologies, and known resistance mechanisms.

Introduction to Sulopenem and its Significance

Sulopenem is a parenteral and orally available penem antibiotic that exhibits a broad spectrum of activity against many bacterial pathogens, including multidrug-resistant strains.[1] Its chemical structure confers stability against many β-lactamases, making it a promising therapeutic option for infections caused by resistant bacteria.[2] Anaerobic bacteria are a major component of the human microbiota and are frequently involved in serious infections, including intra-abdominal infections, skin and soft tissue infections, and bloodstream infections. The rising resistance of anaerobes to commonly used antibiotics underscores the need for novel agents with potent antianaerobic activity.[3]

Mechanism of Action

Like other β-lactam antibiotics, sulopenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[5] This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and death. While specific binding affinities of sulopenem to the PBPs of anaerobic bacteria have not been extensively detailed in publicly available literature, its potent activity suggests high affinity for the essential PBPs in these organisms. For Escherichia coli, sulopenem demonstrates a high binding affinity for PBP2, followed by PBP1A and PBP1B.[6]

dot

Caption: Sulopenem's mechanism of action against anaerobic bacteria.

In Vitro Spectrum of Activity

Numerous studies have demonstrated the potent in vitro activity of sulopenem against a broad range of clinically significant anaerobic bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, specifically the MIC₅₀ and MIC₉₀ values, from key surveillance studies.

Data Presentation

Table 1: In Vitro Activity of Sulopenem and Comparator Agents Against Various Anaerobic Bacteria

| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Overall (431) | Sulopenem | ≤0.016->4.0 | 0.25 | 1.0 |

| Imipenem | ≤0.016-4.0 | 0.06 | 1.0 | |

| Amoxicillin/Clavulanate | ≤0.125->32.0 | 0.5 | 2.0 | |

| Ampicillin/Sulbactam | ≤0.125->32.0 | 0.5 | 4.0 | |

| Piperacillin/Tazobactam | ≤0.125->128.0 | 0.25 | 8.0 | |

| Clindamycin | ≤0.03->32.0 | 0.25 | 16.0 | |

| Metronidazole | ≤0.125->32.0 | 1.0 | 4.0 | |

| Gram-Negative Anaerobes | ||||

| Bacteroides fragilis group (101) | Sulopenem | 0.125-2.0 | 0.5 | 1.0 |

| Imipenem | 0.03-2.0 | 0.25 | 0.5 | |

| Prevotella/Porphyromonas spp. (100) | Sulopenem | ≤0.016-1.0 | 0.06 | 0.25 |

| Imipenem | ≤0.016-1.0 | 0.03 | 0.25 | |

| Fusobacterium spp. (60) | Sulopenem | ≤0.016-0.125 | 0.03 | 0.06 |

| Imipenem | ≤0.016-0.06 | ≤0.016 | 0.03 | |

| Gram-Positive Anaerobes | ||||

| Clostridium difficile (25) | Sulopenem | 0.25-1.0 | 0.5 | 1.0 |

| Imipenem | 0.25-4.0 | 1.0 | 2.0 | |

| Clostridium perfringens (21) | Sulopenem | 0.06-0.25 | 0.125 | 0.25 |

| Imipenem | 0.03-0.125 | 0.06 | 0.125 | |

| Peptostreptococcaceae (35) | Sulopenem | ≤0.016-0.5 | 0.125 | 0.25 |

| Imipenem | ≤0.016-0.25 | 0.03 | 0.125 | |

| Data extracted from Ednie and Appelbaum, 2009.[3][7] |

Table 2: Activity of Sulopenem and Comparators from the SENTRY Antimicrobial Surveillance Program (2018-2020)

| Organism Group (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible |

| All Anaerobes (559) | Sulopenem | 0.12 | 1 | 98.9 (at ≤4 mg/L) |

| Meropenem | 0.12 | 1 | 98.4 | |

| Gram-Negative Anaerobes (287) | Sulopenem | 0.25 | 1 | |

| Meropenem | 0.25 | 1 | ||

| Gram-Positive Anaerobes (272) | Sulopenem | 0.06 | 1 | |

| Meropenem | 0.06 | 1 | ||

| Data extracted from a 2023 publication on the SENTRY Antimicrobial Surveillance Program.[4][8] |

It is important to note that while sulopenem demonstrates broad and potent activity, MIC values can vary between studies due to differences in the specific isolates tested and minor variations in methodology.

Experimental Protocols for Susceptibility Testing

The in vitro susceptibility data for sulopenem against anaerobic bacteria are predominantly generated using the agar dilution method, which is the reference standard methodology outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M11.[9][10][11]

CLSI Agar Dilution Method (Wadsworth)

This method involves the incorporation of serial twofold dilutions of the antimicrobial agent into an agar medium prior to the inoculation of the test organisms.

-

Medium: The recommended medium is Brucella agar supplemented with hemin (5 µg/mL), vitamin K₁ (1 µg/mL), and 5% laked sheep blood.[1][12][13][14] This enriched medium supports the growth of most clinically relevant anaerobic bacteria.

-

Inoculum Preparation: A standardized inoculum is crucial for reproducible results. This is typically prepared by suspending colonies from a 24- to 48-hour pure culture in a suitable broth (e.g., thioglycollate broth) to match the turbidity of a 0.5 McFarland standard.[15][16] This suspension is then further diluted to achieve a final inoculum of approximately 10⁵ colony-forming units (CFU) per spot on the agar plate.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the antibiotic-containing agar plates using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated under anaerobic conditions (typically a gas mixture of 5-10% H₂, 5-10% CO₂, and 85-90% N₂) at 35-37°C for 48 hours.[17]

-

Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or causes a marked reduction in growth, compared to the growth on a control plate without the antibiotic.[17]

Quality Control

To ensure the accuracy and reproducibility of the susceptibility testing, specific quality control (QC) strains with known MIC ranges are tested concurrently. For anaerobic susceptibility testing, the following ATCC strains are commonly used:

-

Bacteroides fragilis ATCC 25285

-

Bacteroides thetaiotaomicron ATCC 29741

The observed MICs for these QC strains must fall within the acceptable ranges as defined in the most current CLSI M100 document.

dot

Caption: A simplified workflow for the CLSI agar dilution method.

Mechanisms of Resistance

Resistance to carbapenems, including sulopenem, in anaerobic bacteria can occur through several mechanisms.

Enzymatic Degradation

The production of β-lactamases, particularly carbapenemases, is a primary mechanism of resistance. In Bacteroides fragilis, the most notable carbapenemase is a metallo-β-lactamase encoded by the cfiA (or ccrA) gene.[18] This enzyme can hydrolyze a broad range of carbapenems. However, some studies suggest that sulopenem may be more stable to hydrolysis by certain β-lactamases compared to other carbapenems.[19] One study noted that sulopenem's susceptibility to hydrolysis by a metallo-beta-lactamase from B. fragilis was less than that of imipenem.[19]

Efflux Pumps

Overexpression of multidrug efflux pumps can also contribute to resistance by actively transporting the antibiotic out of the bacterial cell. In Bacteroides fragilis, the BmeABC family of resistance-nodulation-division (RND) efflux pumps has been shown to confer resistance to various antimicrobial agents, including some β-lactams.[8][20][21][22][23] While direct evidence of sulopenem being a substrate for these pumps is limited, their broad substrate specificity suggests a potential role in reduced susceptibility.

Altered Penicillin-Binding Proteins

Modifications in the structure or expression of PBPs can lead to reduced binding affinity of β-lactam antibiotics, resulting in resistance. While this is a well-established mechanism of resistance in other bacteria, its specific role in sulopenem resistance in anaerobes requires further investigation.

dot

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. can-r.com [can-r.com]

- 3. img.antpedia.com [img.antpedia.com]

- 4. In vitro activity of sulopenem and comparator agents against Enterobacterales and anaerobic clinical isolates collected during the SENTRY Antimicrobial Surveillance Program - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulopenem Etzadroxil/Probenecid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. webstore.ansi.org [webstore.ansi.org]

- 8. researchgate.net [researchgate.net]

- 9. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 10. standards.globalspec.com [standards.globalspec.com]

- 11. Recognized Consensus Standards: Medical Devices [accessdata.fda.gov]

- 12. Brucella Blood Agar - BRU - Anaerobe Systems [anaerobesystems.com]

- 13. dalynn.com [dalynn.com]

- 14. microbenotes.com [microbenotes.com]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Our Promise :: Iterum Therapeutics plc (ITRM) [iterumtx.com]

- 18. Bacteroides Fragilis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. [In vitro activities of sulopenem, a new parenteral penem, against anaerobes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Bacteroides fragilis BmeABC efflux systems additively confer intrinsic antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. The role of efflux pumps in Bacteroides fragilis resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. BmeRABC5 is a multidrug efflux system that can confer metronidazole resistance in Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]

Sulopenem Etzadroxil: A Technical Guide to its Development for Multi-Drug Resistant Pathogens

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multi-drug resistant (MDR) pathogens presents a formidable challenge to global public health. In this landscape, the development of novel antibiotics with activity against these resilient organisms is of paramount importance. Sulopenem etzadroxil, a prodrug of the penem antibiotic sulopenem, has emerged as a promising oral therapeutic option, particularly for infections caused by MDR Gram-negative bacteria, such as extended-spectrum β-lactamase (ESBL)-producing Enterobacterales. This technical guide provides a comprehensive overview of the development of this compound, focusing on its mechanism of action, in vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

Mechanism of Action

This compound is an orally administered prodrug that is rapidly hydrolyzed by esterases in the gastrointestinal tract to its active form, sulopenem. Sulopenem exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the covalent binding of sulopenem to essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The binding of sulopenem to these proteins inactivates them, leading to the disruption of cell wall integrity and ultimately, bacterial cell lysis.

In Escherichia coli, sulopenem has demonstrated a high affinity for several key PBPs, with a binding preference in the following order: PBP2 > PBP1A > PBP1B > PBP4 > PBP3 > PBP5/6[1]. This binding profile contributes to its potent activity against a wide range of bacterial pathogens.

In Vitro Activity

Sulopenem has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative pathogens, including many MDR strains. Its activity is particularly notable against Enterobacterales that produce ESBLs and are resistant to fluoroquinolones. The following table summarizes the in vitro activity of sulopenem against key urinary pathogens.

| Organism (Phenotype) | N | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 539 | 0.03 | 0.03 |

| E. coli (ESBL-positive) | - | 0.03 | 0.06 |

| E. coli (Ciprofloxacin-resistant) | - | 0.03 | 0.06 |

| Klebsiella pneumoniae | - | 0.03 | 0.12 |

| K. pneumoniae (ESBL-positive) | - | 0.06 | 1 |

| Proteus mirabilis | - | 0.06 | 0.12 |

| Enterobacter cloacae | - | 0.06 | 0.25 |

Data compiled from multiple sources.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of sulopenem is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Inoculum: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Drug Dilution: Sulopenem is serially diluted in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension.

-

Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is defined as the lowest concentration of sulopenem that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of sulopenem over time, based on the principles outlined in CLSI guideline M26-A.

Methodology:

-

Preparation of Cultures: A starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL is prepared in CAMHB.

-

Exposure to Antibiotic: Sulopenem is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is included.

-

Sampling Over Time: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

-

Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.

Clinical Development and Efficacy

This compound has undergone extensive clinical evaluation for the treatment of urinary tract infections (UTIs), including those caused by MDR pathogens. The pivotal Phase 3 trials, SURE-1 and REASSURE, have provided key efficacy and safety data.

SURE-1 Trial: Uncomplicated Urinary Tract Infections (uUTI)

The SURE-1 trial was a Phase 3, randomized, double-blind study that compared the efficacy and safety of oral this compound/probenecid to oral ciprofloxacin in adult women with uUTI. A key objective was to evaluate the efficacy of sulopenem in patients with ciprofloxacin-resistant pathogens.

| Population | This compound/Probenecid (Overall Response) | Ciprofloxacin (Overall Response) |

| Ciprofloxacin-Resistant | 62.6% | 36.0% |

| Ciprofloxacin-Susceptible | 66.8% | 78.6% |

Overall response was a composite of clinical cure and microbiological eradication at the test-of-cure visit.[2][3][4][5]

In the ciprofloxacin-resistant population, sulopenem was statistically superior to ciprofloxacin[3][5]. However, in the ciprofloxacin-susceptible population, sulopenem did not meet the non-inferiority margin compared to ciprofloxacin[2][3][5].

REASSURE Trial: Uncomplicated Urinary Tract Infections (uUTI)

The REASSURE trial was a Phase 3, randomized, double-blind study comparing oral this compound/probenecid to oral amoxicillin/clavulanate in adult women with uUTI.

| Population (Microbiologically Modified Intent-to-Treat) | This compound/Probenecid (Overall Response) | Amoxicillin/Clavulanate (Overall Response) |

| Overall (Amoxicillin/Clavulanate Susceptible & Resistant) | 60.9% | 55.6% |

| Amoxicillin/Clavulanate Susceptible | 61.7% | 55.0% |

| Amoxicillin/Clavulanate Resistant | 52.4% | 68.0% |

Overall response was a composite of clinical cure and microbiological eradication at the test-of-cure visit.[6]

In the overall population, sulopenem was non-inferior to amoxicillin/clavulanate[6]. Furthermore, in the amoxicillin/clavulanate susceptible population, sulopenem demonstrated statistical superiority[6]. The number of patients in the resistant subgroup was small[6].

Pharmacokinetics and Pharmacodynamics

This compound is co-formulated with probenecid, which acts as a renal tubular transport inhibitor, increasing the plasma concentrations and extending the half-life of sulopenem. The pharmacokinetic profile of sulopenem is characterized by rapid absorption and conversion to the active moiety. Like other beta-lactam antibiotics, the pharmacodynamic parameter that best correlates with the efficacy of sulopenem is the time that the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).

Conclusion

This compound represents a significant advancement in the development of oral antibiotics for the treatment of infections caused by multi-drug resistant pathogens. Its potent in vitro activity against ESBL-producing and fluoroquinolone-resistant Enterobacterales, coupled with the convenience of an oral formulation, positions it as a valuable therapeutic option, particularly for uncomplicated urinary tract infections in the outpatient setting. The robust clinical trial data, especially its demonstrated superiority over ciprofloxacin in quinolone-resistant uUTIs and its non-inferiority and superiority in certain populations compared to amoxicillin/clavulanate, underscore its potential to address a critical unmet medical need in an era of escalating antibiotic resistance. Further research and post-market surveillance will continue to define its role in the clinical management of infectious diseases.

References

- 1. Sulopenem | Johns Hopkins ABX Guide [hopkinsguides.com]

- 2. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Antipneumococcal Activities of Sulopenem and Other Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of sulopenem antimicrobial activity using in vitro time-kill kinetics, synergy, post-antibiotic effect, and sub-inhibitory MIC effect methods against Escherichia coli and Klebsiella pneumoniae isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Quantification of Sulopenem Etzadroxil

Introduction

Sulopenem etzadroxil is an oral prodrug of sulopenem, a broad-spectrum β-lactam antibiotic effective against multidrug-resistant bacteria.[1][2] It functions by inhibiting bacterial cell wall synthesis, leading to cell lysis.[1][2] To ensure the quality and efficacy of pharmaceutical formulations containing this compound, a reliable and validated analytical method for its quantification is essential. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk and pharmaceutical dosage forms. The method described is validated according to International Council for Harmonisation (ICH) guidelines.[1][2]

Chromatographic Conditions

A precise and validated RP-HPLC method was established for the analysis of this compound. The separation was achieved using a Hyperclone 5µ BDS C18 column under isocratic conditions.[1][2]

| Parameter | Condition |

| Column | Hyperclone 5µ BDS C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile and Ammonium Formate Buffer (40:60, v/v), pH 3.0 |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 272 nm |

| Injection Volume | 10 µL |

| Runtime | 5 minutes |

Method Validation Summary

The developed HPLC method was rigorously validated for its suitability for the intended purpose. The validation parameters and their corresponding results are summarized below.

System Suitability

The system suitability was evaluated to ensure the chromatographic system was adequate for the analysis.

| Parameter | This compound | Probenecid | Acceptance Criteria |

| Retention Time (min) | 2.404 | 3.336 | - |

| Tailing Factor | - | - | < 2 |

| Theoretical Plates | - | - | > 2000 |

| Resolution | \multicolumn{2}{c | }{6.21} | > 2 |

Linearity

The linearity of the method was determined by analyzing a series of concentrations of this compound.

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (R²) |

| This compound | 25–150 | 0.99982 |

Accuracy

Accuracy was assessed by the recovery of known amounts of this compound spiked into a placebo matrix.

| Concentration Level | Mean Recovery (%) |

| 50% | - |

| 100% | 100.7 |

| 150% | - |

Robustness

The robustness of the method was evaluated by intentionally varying chromatographic parameters. The method demonstrated minimal variation in retention time and peak area under these slight changes.[1][2]

| Parameter Variation | Retention Time (min) | Peak Area |

| Flow Rate (0.9 mL/min) | 2.569 | 2,741,583 |

| Flow Rate (1.1 mL/min) | 2.277 | 3,041,278 |

| Organic Phase Ratio (38:62) | - | - |

| Organic Phase Ratio (42:58) | - | - |

Forced Degradation Studies

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound showed significant degradation under thermal, hydrolytic, and peroxide conditions, and minimal degradation under alkali and reduction conditions.[1][2]

Experimental Protocols

1. Preparation of Solutions

-

Ammonium Formate Buffer (pH 3.0): Prepare an aqueous solution of ammonium formate and adjust the pH to 3.0 using formic acid.

-

Mobile Phase: Mix acetonitrile and ammonium formate buffer (pH 3.0) in a 40:60 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

-

Sample Solution: For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the linearity range. For dosage forms, weigh and finely powder a representative number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate to ensure complete dissolution, and filter to remove any undissolved excipients.

2. Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

-

Run the chromatogram for 5 minutes.

-

Record the peak areas and retention times.

3. Quantification

The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of the standard solution.

Experimental Workflow Diagram

Caption: Workflow for HPLC quantification of this compound.

Signaling Pathway (Illustrative)

While HPLC method development does not involve a biological signaling pathway, the mechanism of action for Sulopenem can be illustrated. Sulopenem, the active form of this compound, inhibits bacterial cell wall synthesis.

Caption: Mechanism of action of Sulopenem.

References

Application Notes and Protocols for In Vitro Assays of Sulopenem Etzadroxil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil is a prodrug of sulopenem, a novel penem antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1][2][3] As an orally bioavailable compound, this compound is converted in vivo to its active form, sulopenem, which exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][3] This is achieved through the binding of sulopenem to essential penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan synthesis and ultimately cell lysis.[1][4] These application notes provide detailed protocols for the preparation of this compound for various in vitro assays, along with a summary of its in vitro activity.

Chemical Properties

| Property | Value | Reference |

| Chemical Name | (2-ethyl-1-oxobutoxy)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[[(1R,3S)-1-oxidooxolan-3-yl]sulfanyl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Molecular Formula | C19H27NO7S3 | [5] |

| Molecular Weight | 477.62 g/mol | [5] |

| Appearance | White to light yellow solid | [5] |

Mechanism of Action

Sulopenem, the active metabolite of this compound, is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][4] This process is initiated by the binding of sulopenem to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. By acylating the serine residue in the active site of PBPs, sulopenem inactivates these enzymes, preventing the cross-linking of peptidoglycan chains. This disruption of cell wall integrity leads to bacterial cell death. Sulopenem has demonstrated a high affinity for PBP 2 in Escherichia coli.[6]

Experimental Protocols

Preparation of this compound Stock Solution

A stock solution of this compound is the starting point for most in vitro assays. Due to its limited aqueous solubility, a suitable organic solvent is required.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), newly opened[5]

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)[5]

Protocol:

-

Accurately weigh the desired amount of this compound powder.

-

Add the appropriate volume of DMSO to achieve a final concentration of 100 mg/mL.[5]

-

Vortex the solution thoroughly to aid dissolution. If necessary, use an ultrasonic bath to ensure the powder is completely dissolved.[5]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]

-

Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5][7]

Materials:

-

This compound stock solution (100 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or CAMHB)

-

Incubator

Protocol:

-

Preparation of Working Solutions:

-

Prepare an intermediate stock solution by diluting the 100 mg/mL DMSO stock solution in CAMHB. The concentration of this intermediate stock should be at least 10 times the highest concentration to be tested to minimize the final DMSO concentration.

-

Perform serial two-fold dilutions of the intermediate stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of working solutions.

-

-

Inoculum Preparation:

-

From a fresh culture, select 3-5 well-isolated colonies and suspend them in a suitable broth medium.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

-

Microtiter Plate Inoculation:

-

Add 50 µL of the appropriate working solution of this compound to each well of the 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

In Vitro Activity Data

The following tables summarize the in vitro activity of sulopenem against various bacterial isolates.

Table 1: In Vitro Activity of Sulopenem against Escherichia coli

| Isolate Phenotype | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| All urinary isolates | 539 | 0.03 | 0.03 | 0.015 - 0.12 | |

| ESBL-phenotype | - | 0.03 | 0.06 | - | [8] |

| Ciprofloxacin-non-susceptible | - | 0.03 | 0.06 | - | [8] |

| Nitrofurantoin-non-susceptible | - | 0.03 | 0.03 | - | [8] |

| Trimethoprim/sulfamethoxazole-non-susceptible | - | 0.03 | 0.06 | - | [8] |

Table 2: In Vitro Activity of Sulopenem against Enterobacterales

| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Enterobacterales (all) | 1647 | 0.03 | 0.25 | [8] |

| Klebsiella pneumoniae | - | 0.03 | 0.12 | [8] |

| Klebsiella pneumoniae (ESBL-phenotype) | - | 0.06 | 1 | [8] |

| Citrobacter freundii species complex | 29 | 0.06 | 0.12 | [8] |

| Enterobacter cloacae species complex | 110 | 0.12 | 0.5 | [8] |

| Klebsiella aerogenes | 33 | 0.12 | 0.25 | [8] |

| Klebsiella oxytoca | 41 | 0.03 | 0.06 | [8] |

| Morganella morganii | 20 | 1 | 1 | [8] |

Table 3: Results from Other In Vitro Assays for Sulopenem

| Assay | Organism(s) | Key Findings | Reference |

| Time-Kill Kinetics | E. coli, K. pneumoniae | Bactericidal activity (≥3 log10 reduction in viable counts) at 8x MIC within 24 hours. | [9][10] |

| Post-Antibiotic Effect (PAE) | E. coli, K. pneumoniae | PAE of 0.0–0.7 hours at 1x, 5x, or 10x MIC. | [9][10] |

| Checkerboard Synergy Testing | E. coli, K. pneumoniae | No antagonism observed with other tested agents; indifference was most common. | [9][10] |

Conclusion

These protocols and data provide a comprehensive resource for researchers conducting in vitro studies with this compound. Adherence to standardized methodologies, such as those outlined by CLSI, is crucial for obtaining accurate and reproducible results. The provided information on sample preparation, experimental procedures, and expected in vitro activity will aid in the effective evaluation of this promising antibacterial agent.

References

- 1. researchgate.net [researchgate.net]

- 2. nicd.ac.za [nicd.ac.za]

- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sulopenem: An Intravenous and Oral Penem for the Treatment of Urinary Tract Infections Due to Multidrug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. Affinity of Tomopenem (CS-023) for Penicillin-Binding Proteins in Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. woah.org [woah.org]

- 9. iacld.com [iacld.com]

- 10. goums.ac.ir [goums.ac.ir]

Application Notes and Protocols for Testing Sulopenem Etzadroxil Synergy with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulopenem etzadroxil is a novel penem antibacterial agent administered orally as a prodrug, which is then hydrolyzed to its active form, sulopenem.[1][2] Sulopenem exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).[1][3] It is often co-administered with probenecid, a renal tubular inhibitor that increases the plasma concentration of sulopenem, enhancing its efficacy.[4][5] Sulopenem is in development for treating urinary tract and intra-abdominal infections, particularly those caused by multidrug-resistant pathogens.[5][6]